molecular formula C20H25N3O B11662842 4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine

Cat. No.: B11662842
M. Wt: 323.4 g/mol
InChI Key: VLVSTHDNCRVLQC-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics, coordination chemistry, and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-phenylpiperazine and 4-propoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields the original amine and aldehyde.

Scientific Research Applications

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s pharmacological effects are often attributed to its ability to inhibit specific enzymes or interfere with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific structural features, such as the presence of a piperazine ring and a propoxy group

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-N-(4-phenylpiperazin-1-yl)-1-(4-propoxyphenyl)methanimine

InChI

InChI=1S/C20H25N3O/c1-2-16-24-20-10-8-18(9-11-20)17-21-23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3/b21-17+

InChI Key

VLVSTHDNCRVLQC-HEHNFIMWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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